molecular formula C13H14BF4N3 B578886 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate CAS No. 16599-97-6

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate

Cat. No.: B578886
CAS No.: 16599-97-6
M. Wt: 299.08
InChI Key: XWOOENVBDAFGKT-UHFFFAOYSA-N
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Description

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of an ethyl group at the first position, a phenylazo group at the second position, and a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate typically involves the reaction of 2-(phenylazo)pyridine with ethylating agents in the presence of tetrafluoroboric acid. The reaction conditions often include:

    Solvent: Common solvents used include acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as copper(I) iodide may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Alkyl halides and aryl halides are used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidation typically yields pyridinium N-oxide derivatives.

    Reduction Products: Reduction results in the formation of 1-ethyl-2-(phenylamino)pyridinium tetrafluoroborate.

    Substitution Products: Substitution reactions produce various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor activity, leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate: Another pyridinium salt with similar properties but different substituents.

    1-Ethyl-2-methylpyrazolium tetrafluoroborate: A pyrazolium-based ionic liquid with comparable physicochemical properties.

Properties

IUPAC Name

(1-ethylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N3.BF4/c1-2-16-11-7-6-10-13(16)15-14-12-8-4-3-5-9-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOOENVBDAFGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724674
Record name 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16599-97-6
Record name 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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